molecular formula C16H23BrN2O2 B2620096 (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-07-5

(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate

Katalognummer B2620096
CAS-Nummer: 1286207-07-5
Molekulargewicht: 355.276
InChI-Schlüssel: UYZZAGNHGKVPQM-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate, also known as BTB-1, is a pyrrolidine-based compound that has gained attention in scientific research due to its potential therapeutic properties.

Wissenschaftliche Forschungsanwendungen

(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate has shown potential in various scientific research applications, including as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in cancer treatment and as an anti-inflammatory agent.

Wirkmechanismus

(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate is believed to exert its therapeutic effects through the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, this compound can increase the levels of acetylcholine in the brain, which is important for cognitive function. It also has antioxidant properties that can protect against oxidative stress, which has been implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce inflammation and oxidative stress in the brain. Additionally, this compound has been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate is its relatively low toxicity, making it a safe compound to use in laboratory experiments. However, its efficacy in humans has not yet been established, and more research is needed to determine its potential as a therapeutic agent.

Zukünftige Richtungen

Future research on (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate could focus on its potential as a treatment for other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies could explore the mechanisms underlying its anti-cancer properties and whether it could be used in combination with other anti-cancer agents. Finally, research could also investigate the potential side effects of this compound and its long-term safety profile.
In conclusion, this compound is a promising compound with potential therapeutic applications in neurodegenerative diseases and cancer. Its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been explored. Future research could focus on its potential for treating other diseases and its long-term safety profile.

Synthesemethoden

(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate can be synthesized through a multi-step process starting from commercially available reagents. The synthesis involves the reaction of 4-bromobenzylamine with tert-butyl carbamate, followed by cyclization with 3,4-dihydroxy-5-nitrobenzaldehyde and reduction with sodium borohydride. The final product is obtained through purification by column chromatography.

Eigenschaften

IUPAC Name

tert-butyl N-[(3R)-1-[(4-bromophenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZZAGNHGKVPQM-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.